![molecular formula C18H18N2O3 B2824814 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide CAS No. 851411-63-7](/img/structure/B2824814.png)

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

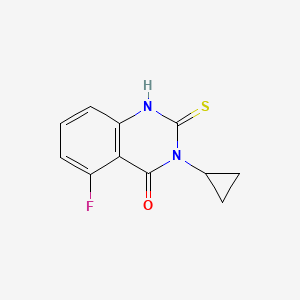

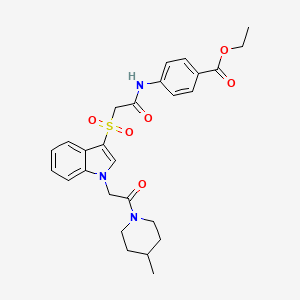

“N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C21H16N2O3 . It is used in scientific research and has various applications, including drug discovery, organic synthesis, and material science.

Synthesis Analysis

The synthesis of 5H-chromeno[4,3-b]pyridin-5-one system, which is a part of the compound, has been achieved using the cleavage of 5H,9H-pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones with binucleophiles . An efficient and simple method for the synthesis of new 5-oxo-5H-chromeno[4,3-b]pyridine derivatives via Michael addition of 4-aminocoumarin to arylidenemalononitrile for 20 min at 150°C without any solvent has also been proposed .Molecular Structure Analysis

The molecular structure of “N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide” is intriguing as it incorporates an iminoalkyl (N=C–Me) unit in the pyridine cycle . The 2H-pyran-2-one unit as a part of the 5H-chromeno[4,3-b]pyridin-5-one system is noteworthy for being amenable to transformation into a 2,2-dimethyl-2H-pyran unit using a Grignard reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide” include a one-step assembling of the pyranopyridine fragment to produce 5H,9H-pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones which upon treatment with binucleophiles undergo chemoselective γ-pyrone ring opening with the concomitant recyclization to give five-membered cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide” include its molecular formula C21H16N2O3, average mass 344.363 Da, and monoisotopic mass 344.116089 Da .Scientific Research Applications

Antimycobacterial Activity

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide: has been investigated for its antimycobacterial properties. Researchers synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis (TB-causing bacteria). These derivatives, specifically N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide compounds (2a–2h), were obtained from isoniazid (INH) and screened using microplate alamar blue assay (MABA). Although they exhibited antimycobacterial activity, they were less potent than standard drugs like streptomycin and isoniazid .

Novel Chromeno[4,3-b]pyridin-5-ones

The compound has also been explored in the context of novel chromeno[4,3-b]pyridin-5-ones. Researchers synthesized a series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones using different methodologies. These derivatives were then tested for antibacterial activity against gram-positive (Bacillus subtilis, Staphylococcus aureus) and gram-negative (Escherichia coli, Salmonella typhimurium) bacteria .

Crystal Structure Analysis

The crystal structure of N-(4-methyl-5-oxo-1-imidazolin-2-yl)sarcosine monohydrate has been studied. While this specific compound is not identical to the one , it provides insights into the structural aspects of related molecules .

Indole Derivatives and Pharmacological Activity

Although not directly related to the compound, it’s worth noting that indole derivatives have diverse biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone, is produced from tryptophan in higher plants. While this information isn’t specific to our compound, it highlights the broader significance of indole-based molecules .

Future Directions

The future directions for “N-(4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide” could involve further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Mechanism of Action

Target of Action

Compounds with a chromenopyridine nucleus, which is present in this compound, have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

Mode of Action

It is known that chromenopyridine derivatives interact with their targets, leading to changes at the molecular level that result in their observed biological activities .

Biochemical Pathways

Given the broad range of pharmacological activities associated with chromenopyridine derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Chromenopyridine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they can induce various molecular and cellular effects .

properties

IUPAC Name |

2,2-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-9-13(20-17(22)18(2,3)4)19-15-11-7-5-6-8-12(11)23-16(21)14(10)15/h5-9H,1-4H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNHGSIWMRBIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)

methyl}amino)acetate](/img/structure/B2824742.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide](/img/structure/B2824743.png)

![(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2824746.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate](/img/structure/B2824749.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)